molecular formula C18H18FNO4S2 B2624940 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide CAS No. 1428350-45-1

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2624940
CAS No.: 1428350-45-1
M. Wt: 395.46
InChI Key: ZABPTLIVTICAQW-UHFFFAOYSA-N
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Description

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, methoxy, thiophene, and benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core benzenesulfonamide structure, followed by the introduction of the furan, methoxy, and thiophene groups through various substitution reactions. Common reagents used in these steps include fluorinating agents, sulfonyl chlorides, and organometallic reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene groups can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene group would yield a sulfone, while reduction of a nitro group would yield an amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine, furan, and thiophene groups suggests potential interactions with hydrophobic pockets in proteins, while the sulfonamide group may form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzenesulfonamide
  • 4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
  • N-(furan-3-ylmethyl)-4-methoxybenzenesulfonamide

Uniqueness

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of a fluorine atom can enhance metabolic stability and binding affinity in biological systems, while the furan and thiophene groups can contribute to electronic properties and reactivity.

Properties

IUPAC Name

3-fluoro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO4S2/c1-23-18-5-4-16(11-17(18)19)26(21,22)20(12-14-7-9-24-13-14)8-6-15-3-2-10-25-15/h2-5,7,9-11,13H,6,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABPTLIVTICAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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